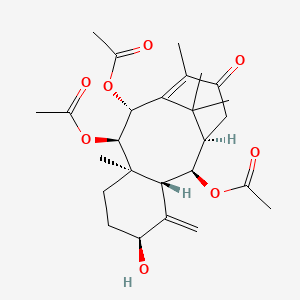
Taxinine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxinine A is a natural product found in Taxus cuspidata, Taxus mairei, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Taxinine A and its analogues have been studied extensively for their anticancer properties, particularly in overcoming multidrug resistance (MDR) in tumor cells. Research indicates that certain analogues of this compound can enhance the effectiveness of conventional chemotherapeutic agents like vincristine. For instance, one study demonstrated that a Taxinine analogue significantly increased the intracellular concentration of rhodamine 123 in resistant tumor cells, suggesting its potential as an MDR modifier . In vivo studies further confirmed that this analogue, when combined with vincristine, inhibited tumor growth more effectively than either compound alone .
Antimicrobial and Anti-inflammatory Activities
Beyond its anticancer applications, this compound has shown promise in antimicrobial and anti-inflammatory contexts. Extracts from Taxus species have been noted for their antibacterial properties, which may be attributed to the presence of this compound and related compounds. These extracts have demonstrated effectiveness against several bacterial strains, indicating potential applications in treating infections .
Pharmacological Insights and Case Studies
A comprehensive review of the pharmacological activities associated with Taxus spp. highlights the diverse biological effects of this compound. For example, studies have revealed its antioxidant properties, which could play a role in mitigating oxidative stress-related diseases . Additionally, clinical trials are underway to explore the broader therapeutic applications of Taxus extracts containing this compound.
Case Study: Combination Therapy with Vincristine
- Objective : To evaluate the efficacy of this compound analogues in enhancing vincristine's anticancer effects.
- Method : In vitro assays were conducted on KB/V cell lines followed by in vivo testing on tumor xenografts.
- Results : The combination treatment resulted in significant tumor growth inhibition compared to controls, demonstrating the potential for this compound analogues in combination therapies against resistant cancers .
Synthesis and Structural Modifications
Recent advancements in synthetic chemistry have enabled the modification of this compound to create novel analogues with enhanced biological activities. Researchers have successfully synthesized various derivatives that exhibit improved potency against tumor cells and altered pharmacokinetic profiles . This aspect is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.
Eigenschaften
Molekularformel |
C26H36O8 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
[(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-2-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C26H36O8/c1-12-18(30)9-10-26(8)21(12)22(32-14(3)27)17-11-19(31)13(2)20(25(17,6)7)23(33-15(4)28)24(26)34-16(5)29/h17-18,21-24,30H,1,9-11H2,2-8H3/t17-,18-,21-,22+,23+,24-,26+/m0/s1 |
InChI-Schlüssel |
OQXJKHGIAZCMBX-SOIIJPRYSA-N |
Isomerische SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)O)C)OC(=O)C)OC(=O)C |
Synonyme |
taxinine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















